REACTION_SMILES
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[CH3:16][Si:17]([Cl:18])([CH3:19])[CH3:20].[CH3:21][CH2:22][O:23][CH2:24][CH3:25].[CH:12]([CH3:13])([CH3:14])[OH:15].[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[CH3:11]>>[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6]([O:7][CH:12]([CH3:13])[CH3:14])=[O:8])[cH:9][c:10]1[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)cnc1Cl
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Name
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Type
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product
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Smiles
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Cc1cc(C(=O)OC(C)C)cnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |